molecular formula C27H44O2 B079181 19-Hydroxycholest-4-en-3-one CAS No. 13200-77-6

19-Hydroxycholest-4-en-3-one

Cat. No.: B079181
CAS No.: 13200-77-6
M. Wt: 400.6 g/mol
InChI Key: NEAWXZAJJSEFKS-IPFNAZMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Hydroxycholest-4-en-3-one: is a cholestanoid compound consisting of a cholesterol core with an oxo group at the 3-position, a double bond at the 4,5-position, and a hydroxy group at the 19-position. This compound is an intermediate in the biochemical synthesis of bile acids from cholesterol and plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

  • Reduction:

    • Reagents: Various reducing agents.
    • Conditions: Standard reduction conditions.
    • Products: Reduced forms of the compound.
  • Substitution:

    • Reagents: Various nucleophiles.
    • Conditions: Standard substitution conditions.
    • Products: Substituted derivatives of the compound.

Common Reagents and Conditions:

  • Oxidizing agents like pyridinium chlorochromate.
  • Reducing agents for reduction reactions.
  • Nucleophiles for substitution reactions.

Major Products Formed:

  • Cholest-4-en-3-one.
  • Various substituted derivatives depending on the nucleophiles used.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t19-,22+,23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAWXZAJJSEFKS-IPFNAZMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Hydroxycholest-4-en-3-one
Reactant of Route 2
19-Hydroxycholest-4-en-3-one
Reactant of Route 3
19-Hydroxycholest-4-en-3-one
Reactant of Route 4
19-Hydroxycholest-4-en-3-one
Reactant of Route 5
19-Hydroxycholest-4-en-3-one
Reactant of Route 6
19-Hydroxycholest-4-en-3-one

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